(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide
Description
The compound "(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide" features a conjugated enamide backbone with a thiophene ring at the β-position, a phenylformamido group at the α-position, and a cyclohexylamide substituent. The cyclohexyl group enhances lipophilicity, while the phenylformamido moiety may facilitate hydrogen bonding, influencing target binding and pharmacokinetics .
Properties
IUPAC Name |
N-[(E)-3-(cyclohexylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(15-8-3-1-4-9-15)22-18(14-17-12-7-13-25-17)20(24)21-16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,21,24)(H,22,23)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFOITBHAVTYPU-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Enamide Backbone: This involves the reaction of a suitable amine with an acyl chloride to form an amide intermediate.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Thiophen-2-yl Group Addition: The thiophen-2-yl group is added via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Selected Enamide Derivatives
Key Observations :
- Cyano vs. Phenylformamido Groups: Compounds 36a–37a use cyano substituents, which reduce steric bulk and increase electrophilicity compared to the target's phenylformamido group. The latter may enhance hydrogen bonding but reduce solubility .
- Halogenated Analogs : Chlorinated derivatives (e.g., 2j) exhibit enhanced antimicrobial activity due to increased lipophilicity and electron-withdrawing effects, whereas the target’s cyclohexyl group may balance lipophilicity and cytotoxicity .
SAR Insights :
- Lipophilicity : Chlorinated (2j) and trifluoromethyl-substituted (10) analogs show higher antimicrobial activity due to increased membrane penetration. The target’s cyclohexyl group may offer a favorable log D (~2.5–3.5), balancing activity and toxicity .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -CN) enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., -OCH₃) reduce efficacy .
- Cytotoxicity : Bulky substituents (e.g., cyclohexyl) may reduce cytotoxicity compared to halogenated analogs, as seen in compound 10 .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Notes:
- Halogenated analogs (2j) exhibit higher log D (>3.8), correlating with potent antimicrobial activity but increased cytotoxicity .
Biological Activity
(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. Its structure suggests possible interactions with various biological targets, including enzymes involved in metabolic pathways relevant to cancer cell proliferation.
Chemical Structure and Properties
The chemical formula for this compound is C_{18}H_{22}N_{2}O_{1}S. The compound features a cyclohexyl group, a phenylformamido moiety, and a thiophene ring, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH) , an enzyme crucial for L-serine biosynthesis. Inhibiting PHGDH can disrupt the metabolic pathways that cancer cells rely on for growth and survival, particularly in cancers such as melanoma and breast cancer where PHGDH expression is elevated .
Biological Activity and Case Studies
- Inhibition of Cancer Cell Proliferation :
-
Pharmacological Studies :
- In vitro assays have shown that related compounds exhibit significant inhibitory effects on cell proliferation in various cancer types. For instance, a derivative of this compound was tested against human melanoma cells, resulting in a marked decrease in cell viability at micromolar concentrations .
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Toxicological Profile :
- Preliminary toxicity studies indicated that while the compound exhibits anti-proliferative effects on cancer cells, it shows minimal toxicity to normal cells at therapeutic doses. This selectivity is crucial for developing effective cancer therapies with fewer side effects.
Data Table: Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
